molecular formula C13H16N6O2 B3020078 6-(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320861-94-5

6-(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3020078
CAS RN: 2320861-94-5
M. Wt: 288.311
InChI Key: ZUQWPRAKTLBARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring were synthesized through the nucleophilic attack of corresponding 2,4,6-trichloropyrimidine by amines . Similarly, the Mannich reaction was employed to produce 5-aminomethylsubstituted pyrimidine derivatives using 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione with formaldehyde and different amines, including piperazine . Another study demonstrated the regioselective amination of condensed pyrimidines, where 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacted with alkylamides to yield 7-amino derivatives .

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives have been characterized in several studies. Complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine were synthesized, revealing diverse binding behaviors and the formation of dinuclear complexes and one-dimensional polymers depending on the metal ion involved . In another study, the salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine was analyzed, showing an intricate network of 20 independent hydrogen bonds within sheets .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives includes their ability to form various complexes and undergo nucleophilic substitution reactions. The aforementioned complexes involving 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato exhibit strong antiferromagnetic interactions and hydrogen bonding that contribute to their three-dimensional structures . The Mannich reaction used to synthesize aminomethylsubstituted pyrimidine derivatives demonstrates the versatility of pyrimidine compounds in forming new bonds and functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The pharmacological screening of the synthesized 4-piperazinopyrimidines revealed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The structural analysis of the salt-type adduct with piperidine highlighted the importance of hydrogen bonding in determining the solid-state structure and potentially the physical properties of the compound .

Safety and Hazards

Like all chemicals, pyrimidines should be handled with care. They may cause irritation if they come into contact with the skin or eyes .

Future Directions

The study of pyrimidines is a vibrant field with many potential applications in medicine and biology. Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their use in the design of new drugs .

properties

IUPAC Name

6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-9-14-3-2-10(15-9)18-4-6-19(7-5-18)11-8-12(20)17-13(21)16-11/h2-3,8H,4-7H2,1H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQWPRAKTLBARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.